molecular formula C10H19N3O2 B8107879 3-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)-1,1-dimethylurea

3-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)-1,1-dimethylurea

Cat. No.: B8107879
M. Wt: 213.28 g/mol
InChI Key: HWBRLYARYMIINI-UHFFFAOYSA-N
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Description

3-(6-Oxa-2-azaspiro[34]octan-7-ylmethyl)-1,1-dimethylurea is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)-1,1-dimethylurea typically involves the annulation of cyclopentane and four-membered rings. One approach includes the annulation of the cyclopentane ring, while the other two involve the annulation of the four-membered ring . These methods employ readily available starting materials and conventional chemical transformations with minimal chromatographic purifications.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

3-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)-1,1-dimethylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)-1,1-dimethylurea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)-1,1-dimethylurea is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,1-dimethyl-3-(6-oxa-2-azaspiro[3.4]octan-7-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c1-13(2)9(14)12-4-8-3-10(7-15-8)5-11-6-10/h8,11H,3-7H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBRLYARYMIINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCC1CC2(CNC2)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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